

An In-depth Technical Guide to C.I. 18852 (Reactive Yellow 17)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive yellow 17*

Cat. No.: *B1585502*

[Get Quote](#)

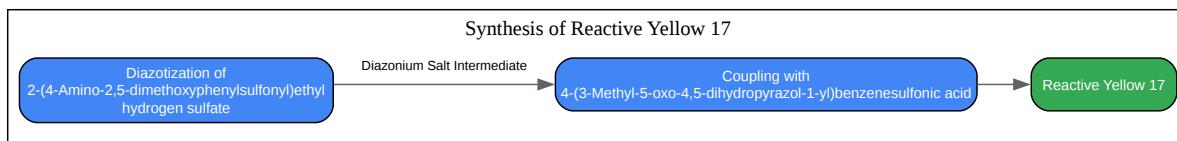
CAS Number: 20317-19-5

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and experimental applications of C.I. 18852, commercially known as **Reactive Yellow 17**. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key processes.

Chemical and Physical Properties

Reactive Yellow 17 is a monoazo reactive dye widely utilized in the textile industry for coloring cellulose fibers such as cotton, viscose, and silk.^{[1][2]} Its vibrant reddish-yellow hue and high solubility in water make it a popular choice for dyeing and printing applications.^[2] The key physicochemical properties are summarized in the table below.

Property	Value	Reference
CI Name	Reactive Yellow 17	[1]
CAS Number	20317-19-5	[1]
Molecular Formula	C ₂₀ H ₂₀ K ₂ N ₄ O ₁₂ S ₃	[1] [2]
Molecular Weight	682.79 g/mol	[1]
Appearance	Yellow Powder	[2]
Solubility	> 100 g/L in water at 25°C	[2]
λ _{max}	408 nm	[3]
Chemical Class	Monoazo	[1]


Synthesis

The synthesis of **Reactive Yellow 17** involves a two-stage process: diazotization followed by a coupling reaction.[\[1\]](#)[\[2\]](#)

Stage 1: Diazotization 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature to form a diazonium salt.

Stage 2: Coupling The resulting diazonium salt is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[\[1\]](#)[\[2\]](#) The reaction is typically carried out under controlled pH and temperature to ensure the formation of the final dye molecule.

Below is a generalized workflow for the synthesis of **Reactive Yellow 17**.

[Click to download full resolution via product page](#)

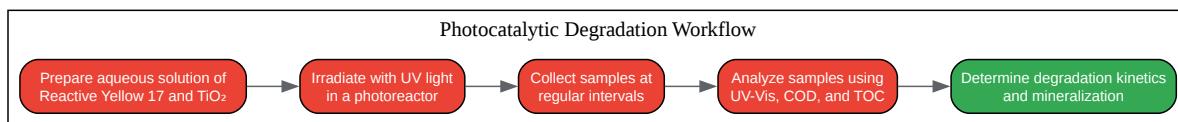
A simplified workflow for the synthesis of **Reactive Yellow 17**.

Experimental Protocols: Degradation Studies

Due to its widespread use in the textile industry, the removal and degradation of **Reactive Yellow 17** from wastewater have been the subject of extensive research. Advanced Oxidation Processes (AOPs) have shown significant efficacy in this regard.

Heterogeneous photocatalysis using titanium dioxide (TiO_2) is a prominent method for the degradation of **Reactive Yellow 17**. The process relies on the generation of highly reactive hydroxyl radicals ($\cdot\text{OH}$) upon UV irradiation of the TiO_2 catalyst.

Experimental Setup: A typical experimental setup involves a photoreactor containing an aqueous solution of **Reactive Yellow 17** and a TiO_2 photocatalyst.^[4] The solution is irradiated with a UV light source, and samples are collected at regular intervals to monitor the degradation of the dye.^[4]


Key Parameters and their Effects:

- **pH:** The degradation rate is influenced by the pH of the solution, with optimal degradation often observed around neutral pH.^{[4][5]}
- **Initial Dye Concentration:** The rate of degradation generally decreases with an increase in the initial concentration of the dye.^[6]
- **Catalyst Loading:** The degradation rate increases with catalyst loading up to an optimal concentration, beyond which the rate may decrease due to light scattering and particle agglomeration.
- **Addition of Oxidizing Agents:** The addition of hydrogen peroxide (H_2O_2) or potassium persulfate ($\text{K}_2\text{S}_2\text{O}_8$) can enhance the degradation rate by generating additional reactive oxygen species.^[5]

Analytical Methods: The degradation of **Reactive Yellow 17** is typically monitored by UV-Vis spectrophotometry, measuring the absorbance at its maximum wavelength ($\lambda_{\text{max}} = 408 \text{ nm}$).^[3]

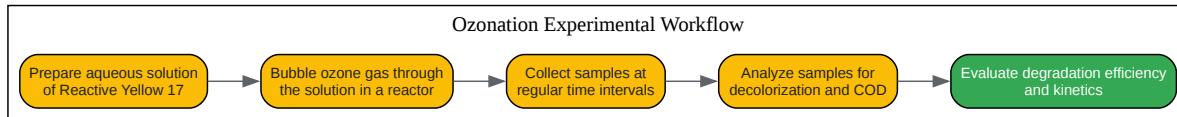
[4] The mineralization of the dye can be assessed by measuring the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC).[7]

The following diagram illustrates the general workflow for a photocatalytic degradation experiment.

[Click to download full resolution via product page](#)

Workflow for photocatalytic degradation of **Reactive Yellow 17**.

Ozonation is another effective AOP for the decolorization and degradation of **Reactive Yellow 17**. This process involves bubbling ozone gas through the dye solution, leading to the oxidation of the dye molecules.


Experimental Setup: A semi-batch bubble column reactor is commonly used for ozonation studies.[3] A solution of **Reactive Yellow 17** is placed in the reactor, and a stream of ozone-containing gas is bubbled through it.[3]

Key Parameters and their Effects:

- **pH:** The degradation is significantly more effective under basic conditions (e.g., pH 12), where the decomposition of ozone to form highly reactive hydroxyl radicals is enhanced.[3]
- **Initial Dye Concentration:** Higher initial dye concentrations generally lead to a decrease in the degradation rate.[8]
- **Ozone Dose and Flow Rate:** The rate of degradation increases with an increased ozone dose and flow rate up to a certain point.[8]

Analytical Methods: Similar to photocatalysis, the progress of ozonation is monitored by UV-Vis spectrophotometry for decolorization and COD measurements for mineralization.[3]

The workflow for an ozonation experiment is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveriety.com [worlddyeveriety.com]
- 2. Reactive Yellow 17 | 20317-19-5 [chemicalbook.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. researchgate.net [researchgate.net]
- 6. KINETICS OF PHOTOCATALYTIC DEGRADATION OF REACTIVE YELLOW 17 DYE IN AQUEOUS SOLUTION USING UV IRRADIATION | Semantic Scholar [semanticscholar.org]
- 7. Experimental evaluation of Reactive Yellow 17 degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model | Science and Technology of Materials [elsevier.es]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to C.I. 18852 (Reactive Yellow 17)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585502#c-i-18852-and-cas-number-20317-19-5-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com